molecular formula C8H10O3 B182311 (2,5-Dimethylfuran-3-yl)acetic acid CAS No. 100909-95-3

(2,5-Dimethylfuran-3-yl)acetic acid

Cat. No. B182311
M. Wt: 154.16 g/mol
InChI Key: QGZGHBXQVVXVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylfuran-3-yl)acetic acid, also known as DMFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFAA is a furan derivative that is synthesized through a multistep process.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential applications in various fields, including organic chemistry, materials science, and pharmaceuticals. In organic chemistry, (2,5-Dimethylfuran-3-yl)acetic acid can be used as a building block for the synthesis of various compounds. In materials science, (2,5-Dimethylfuran-3-yl)acetic acid has been used to synthesize polymers with unique properties. In pharmaceuticals, (2,5-Dimethylfuran-3-yl)acetic acid has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes.

Mechanism Of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid is not fully understood. However, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.

Biochemical And Physiological Effects

(2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that (2,5-Dimethylfuran-3-yl)acetic acid can improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of (2,5-Dimethylfuran-3-yl)acetic acid is that it is a relatively simple compound to synthesize. In addition, (2,5-Dimethylfuran-3-yl)acetic acid has been shown to have various potential applications in various fields. However, one limitation of (2,5-Dimethylfuran-3-yl)acetic acid is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of (2,5-Dimethylfuran-3-yl)acetic acid. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new compounds with unique properties. Finally, further research is needed to fully understand the mechanism of action of (2,5-Dimethylfuran-3-yl)acetic acid and its potential applications in various fields.
Conclusion:
In conclusion, (2,5-Dimethylfuran-3-yl)acetic acid is a furan derivative that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process, and it has been studied for its potential applications in organic chemistry, materials science, and pharmaceuticals. (2,5-Dimethylfuran-3-yl)acetic acid has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, and has various biochemical and physiological effects. While (2,5-Dimethylfuran-3-yl)acetic acid has several advantages, further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of (2,5-Dimethylfuran-3-yl)acetic acid involves a multistep process that starts with the reaction of furfural with methyl vinyl ketone to form 2,5-dimethylfuran. The resulting compound is then oxidized to form 2,5-dimethylfuran-3-carboxylic acid, which is subsequently decarboxylated to form (2,5-Dimethylfuran-3-yl)acetic acid. The overall yield of this process is around 20%.

properties

CAS RN

100909-95-3

Product Name

(2,5-Dimethylfuran-3-yl)acetic acid

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(2,5-dimethylfuran-3-yl)acetic acid

InChI

InChI=1S/C8H10O3/c1-5-3-7(4-8(9)10)6(2)11-5/h3H,4H2,1-2H3,(H,9,10)

InChI Key

QGZGHBXQVVXVEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)CC(=O)O

Canonical SMILES

CC1=CC(=C(O1)C)CC(=O)O

synonyms

(2,5-DiMethylfuran-3-yl)-acetic acid

Origin of Product

United States

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